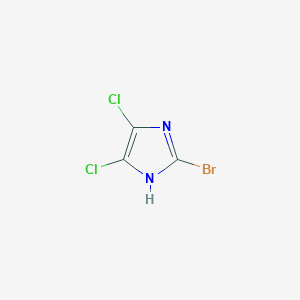

2-Bromo-4,5-dichloro-1H-imidazole

Descripción

Contextualization within Halogenated Imidazoles

Halogenated imidazoles represent a significant subclass of imidazole (B134444) derivatives, characterized by the presence of one or more halogen atoms on the imidazole ring. The introduction of halogens can profoundly influence the electronic properties, lipophilicity, and metabolic stability of the molecule. mdpi.com This strategic halogenation is a common tactic in medicinal chemistry to enhance the therapeutic potential of lead compounds. mdpi.com

The reactivity of halogenated imidazoles is of considerable interest. For instance, the bromine and chlorine atoms in compounds like 2-Bromo-4,5-dichloro-1H-imidazole can be selectively substituted by other functional groups through various chemical reactions. This allows for the synthesis of a diverse array of more complex molecules. The presence and position of these halogens also affect the acidity of the N-H proton and the susceptibility of the ring to electrophilic or nucleophilic attack.

Research has demonstrated that halogenated imidazoles are valuable precursors. For example, they have been utilized in the synthesis of chiral imidazole nucleophilic catalysts and have been investigated for their potential in creating novel therapeutic agents. rsc.org The specific arrangement of halogens in this compound makes it a unique synthon for accessing particular substitution patterns that might be difficult to achieve through other synthetic routes.

Significance of the Imidazole Heterocycle in Chemical and Biological Sciences

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. nih.gov Its significance is deeply rooted in its prevalence in nature and its broad utility in synthetic chemistry. The imidazole moiety is a core component of essential biological molecules such as the amino acid histidine, the neurotransmitter histamine, and the purine (B94841) bases of nucleic acids. researchgate.netbiomedpharmajournal.org This natural prevalence underscores its biocompatibility and its crucial role in biological processes, including enzymatic catalysis. mdpi.comnih.gov

In the realm of medicinal chemistry, the imidazole scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. mdpi.combiolmolchem.com Its electron-rich nature allows it to bind to various enzymes and receptors, leading to a wide spectrum of biological activities. biolmolchem.com Consequently, imidazole derivatives have been developed as drugs with anticancer, antifungal, antibacterial, and anti-inflammatory properties. nih.govwww.gov.uk The ionizable nature of the imidazole ring can also improve the pharmacokinetic properties of drug candidates. biomedpharmajournal.org

The versatility of the imidazole ring extends to its role as a ligand in coordination chemistry and as a building block in materials science. Its ability to be readily synthesized and functionalized has made it a central focus of research for over a century. researchgate.netresearchgate.net

Historical Overview of Research on Halogenated Imidazoles

The history of imidazole chemistry began in 1858 with the first synthesis of the parent compound by Heinrich Debus. mdpi.comnih.gov The exploration of its halogenated derivatives followed as chemists sought to modify its properties and expand its synthetic utility. Halogenated imidazoles have long been recognized as important intermediates in the production of pharmaceutical raw materials. biomedpharmajournal.org

Early research into halogenation methods often involved direct reaction with elemental halogens. Over time, more sophisticated and selective methods have been developed, utilizing reagents like N-halosuccinimides to achieve specific halogenation patterns. biomedpharmajournal.org The development of catalytic methods, such as copper-catalyzed amidation of halogenated imidazoles, represents a more recent advancement in the functionalization of these compounds. rsc.org

The study of nitro-substituted halogenated imidazoles has been particularly significant, leading to the development of important antibacterial and antitubercular drugs. researchgate.netdndi.org For example, 2-bromo-4-nitro-1H-imidazole is a key building block for nitroimidazole-based therapeutic agents. researchgate.netdndi.orgnih.gov This historical progression highlights a continuous effort to refine the synthesis and application of halogenated imidazoles, driven by their potential in medicinal chemistry.

Research Gaps and Future Directions in this compound Studies

While this compound is recognized as a useful synthetic intermediate, a comprehensive exploration of its own biological activities appears to be an area with significant research gaps. Much of the existing research focuses on its derivatives or on the broader class of halogenated imidazoles.

Future research could systematically investigate the potential of this compound itself as a bioactive molecule. Given that halogenation can enhance biological activity, it is plausible that this specific combination of bromo- and dichloro-substituents could confer interesting therapeutic properties. mdpi.com

A significant future direction lies in leveraging this compound for the synthesis of novel, complex molecules. Its polysubstituted nature offers a platform for creating libraries of compounds for high-throughput screening against various therapeutic targets. For instance, the precursor 4,5-dichloro-1H-imidazole has been used to create silver N-heterocyclic carbene complexes with demonstrated anticancer activity. csic.es Similar research extending from this compound could yield new classes of metallodrugs or other complex organic molecules with enhanced efficacy. csic.es

Further exploration into the regioselective functionalization of this compound is another promising avenue. Developing synthetic methodologies that can selectively target one of the three halogen atoms would greatly enhance its utility as a versatile building block in organic synthesis. This could lead to more efficient and elegant syntheses of complex imidazole-containing natural products and pharmaceuticals.

Finally, computational studies on the electronic structure and reactivity of this compound could provide valuable insights to guide future synthetic and medicinal chemistry efforts. Understanding the precise influence of the halogen atoms on the molecule's properties can aid in the rational design of new experiments and the prediction of its behavior in chemical and biological systems.

Physicochemical Data of Selected Halogenated Imidazoles

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| This compound | C₃HBrCl₂N₂ | 215.86 | 223 (dec.) | 16076-27-0 |

| 2-Bromo-1H-imidazole | C₃H₃BrN₂ | 146.97 | 197-202 | 16681-56-4 |

| 2-Bromo-4-nitro-1H-imidazole | C₃H₂BrN₃O₂ | 191.97 | Not Available | 65902-59-2 |

| 4,5-Dichloro-1H-imidazole | C₃H₂Cl₂N₂ | 136.97 | Not Available | 23785-23-1 |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-4,5-dichloro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrCl2N2/c4-3-7-1(5)2(6)8-3/h(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULQOTGFPPFUMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N1)Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166976 | |

| Record name | Imidazole, 2-bromo-4,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16076-27-0 | |

| Record name | 2-Bromo-4,5-dichloro-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16076-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4,5-dichloroimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016076270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-4,5-dichloroimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imidazole, 2-bromo-4,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4,5-dichloro-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Bromo-4,5-dichloroimidazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4VL672K4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Bromo 4,5 Dichloro 1h Imidazole

Direct Bromination of 4,5-Dichloroimidazole

A primary and straightforward method for the synthesis of 2-bromo-4,5-dichloro-1H-imidazole is the direct bromination of the corresponding 4,5-dichloro-1H-imidazole precursor. This electrophilic substitution reaction targets the C-2 position of the imidazole (B134444) ring, which is activated for such reactions.

One effective method involves the use of N-Bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in a mixed solvent system, such as N,N-dimethylformamide (DMF) and chloroform. The use of DMF is thought to stabilize the bromonium ion intermediate, facilitating the electrophilic attack on the imidazole ring. Key parameters for this reaction include a slight excess of NBS and a reaction time of 12 to 24 hours to ensure complete bromination at the C-2 position. This method has been reported to yield the desired product in the range of 68-75%.

For the N-methylated analogue, 4,5-dichloro-1-methyl-1H-imidazole, bromination can also be achieved using NBS in a DMF/chloroform mixture at room temperature. Alternatively, phosphorus oxybromide (POBr₃) in ethyl acetate (B1210297) under reflux conditions has been described for the bromination of a related dichlorobenzimidazol-2-one, suggesting a potential adaptation for the synthesis of 2-bromo-4,5-dichloro-1-methyl-1H-imidazole with yields estimated around 60-70%.

| Reagent | Solvent | Temperature | Time | Yield |

| N-Bromosuccinimide (NBS) | DMF/Chloroform | Room Temperature | 12-24 hours | 68-75% |

| Phosphorus Oxybromide (POBr₃) | Ethyl Acetate | Reflux | 24-48 hours | ~60-70% (extrapolated) |

Multistep Synthetic Routes for Halogenated Imidazoles

Multistep synthetic strategies offer greater control over the introduction of various substituents on the imidazole ring, which is particularly useful for complex halogenated imidazoles. These routes can involve the construction of the imidazole ring from acyclic precursors or the sequential modification of a pre-formed imidazole.

One such strategy involves the cyclization of appropriate precursors. For instance, a foundational method for a related compound, 2-bromo-4,5-dichloro-1-propyl-1H-imidazole, involves the cyclization of an amido-nitrile precursor using a nickel catalyst. researchgate.net Although not a direct synthesis of the title compound, this highlights a potential multistep approach where a suitably substituted precursor is cyclized to form the desired imidazole core.

Another multistep approach is the sequential halogenation and, if necessary, alkylation of an imidazole starting material. researchgate.net This can be particularly useful when specific regioselectivity is required or when different halogen atoms need to be introduced at different positions.

Strategies for Regioselective Halogenation

Achieving regioselectivity is a critical aspect of synthesizing polyhalogenated imidazoles. For the synthesis of this compound, the key is the selective bromination at the C-2 position, avoiding reactions at other positions. The C-2 position of the imidazole ring is generally the most susceptible to electrophilic attack.

The use of N-halosuccinimides (NXS), such as NBS, is a common strategy for the regioselective halogenation of imidazoles. researchgate.net The choice of solvent can also play a crucial role in directing the halogenation. For example, the use of hexafluoroisopropanol (HFIP) as a solvent has been shown to enhance the reactivity of N-halosuccinimides and promote regioselective halogenation of various aromatic and heteroaromatic compounds under mild conditions.

Furthermore, theoretical studies on halogen migration in imidazoles suggest that the formation of N-halogenated intermediates can precede C-halogenation. csic.es Understanding these mechanisms can aid in the development of highly regioselective synthetic protocols.

Protection and Deprotection Strategies in Imidazole Synthesis

In the synthesis of complex imidazoles, protecting groups are often employed to prevent unwanted side reactions at the nitrogen atoms of the imidazole ring. acs.org The choice of protecting group is crucial and depends on its stability under the reaction conditions for subsequent steps and the ease of its removal.

Common protecting groups for the imidazole nitrogen include the [2-(trimethylsilyl)ethoxy]methyl (SEM) group and the tetrahydropyranyl (THP) group. acs.orgresearchgate.net The SEM group has been shown to be effective in the context of palladium-catalyzed C-H arylation of imidazoles. acs.org

A strategy for preparing 2-halogenoimidazoles involves the use of an N-THP protecting group. researchgate.net The THP group is introduced by reacting the imidazole with 2-chloro-THP. Subsequent lithiation followed by reaction with an electrophile, such as a halogen source, affords the 2-halogenated N-THP imidazole. The THP group can then be cleaved to yield the desired 2-halogenoimidazole. researchgate.net

Another common protecting group is the benzyl (B1604629) group, which can be removed by hydrogenolysis. organic-chemistry.org The choice of a suitable protecting group strategy is essential for multistep syntheses to ensure high yields and purity of the final product.

| Protecting Group | Introduction Reagent | Deprotection Condition |

| Tetrahydropyranyl (THP) | 2-Chloro-THP | Acidic conditions |

| [2-(Trimethylsilyl)ethoxy]methyl (SEM) | SEM-Cl | Acidic conditions or fluoride (B91410) source |

| Benzyl (Bn) | Benzyl halide | Hydrogenolysis |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including imidazoles, to develop more environmentally benign processes. chemrxiv.org These approaches focus on the use of greener solvents, catalysts, and energy sources.

The use of bio-based green solvents like ethyl lactate (B86563) has been reported for the synthesis of highly substituted imidazoles. tandfonline.com Ethyl lactate is biodegradable, has low toxicity, and is easily recyclable. tandfonline.com Similarly, glycerol (B35011) has been utilized as a green solvent for the catalyst-free synthesis of imidazole derivatives. researchgate.net

Microwave-assisted synthesis is another green chemistry tool that can significantly reduce reaction times and improve yields in the synthesis of imidazole derivatives. derpharmachemica.com Microwave irradiation provides efficient and uniform heating, often leading to cleaner reactions with fewer byproducts. derpharmachemica.com One-pot, multicomponent reactions, often promoted by microwave irradiation, offer an atom-economical and efficient route to complex imidazoles. tubitak.gov.tr

While specific green chemistry protocols for the synthesis of this compound are not extensively documented, the application of green solvents and microwave assistance to the known synthetic routes, such as the direct bromination with NBS, could significantly improve the environmental footprint of its production.

Scale-up Synthesis Considerations for this compound

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

An improved kilogram-scale synthesis of a related compound, 2-bromo-4-nitro-1H-imidazole, highlights some of these considerations. www.gov.ukresearchgate.net The process involved a two-step method that was designed to be facile, safe, and easy to scale up, ultimately producing the desired product in high yield and quality on a kilogram scale. www.gov.ukresearchgate.net

Key considerations for the scale-up of the synthesis of this compound would include:

Reagent Selection: Choosing cost-effective and readily available starting materials and reagents.

Process Safety: Assessing and mitigating potential hazards associated with the reaction, such as exothermic events or the handling of corrosive or toxic substances.

Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, and reaction time for large-scale reactors.

Work-up and Purification: Developing efficient and scalable methods for product isolation and purification to meet the required purity standards.

Waste Management: Implementing procedures for the safe disposal or recycling of waste streams to minimize environmental impact.

The development of a robust and scalable process is crucial for the commercial viability of this compound as a building block in various applications.

Chemical Reactivity and Derivatization of 2 Bromo 4,5 Dichloro 1h Imidazole

Nucleophilic Substitution Reactions of 2-Bromo-4,5-dichloro-1H-imidazole

The presence of electron-withdrawing halogen atoms (bromine and chlorine) on the imidazole (B134444) ring makes this compound susceptible to nucleophilic substitution reactions. These reactions are fundamental to the derivatization of this compound, allowing for the introduction of a wide range of functional groups.

The bromine atom at the 2-position of the imidazole ring is the most labile and, therefore, the primary site for nucleophilic attack. This is attributed to the electronic influence of the adjacent nitrogen atoms and the chloro substituents. Studies have shown that in N-protected derivatives of 2,4,5-trihaloimidazoles, nucleophiles such as sodium alkane (or arene) thiolates and sodium isopropoxide selectively displace the 2-bromo substituent. rsc.org This regioselectivity is a key feature in the synthetic application of this class of compounds.

For instance, 1-protected derivatives of 2,4,5-tribromoimidazole (B189480) react with various sodium alkane or arenethiolates, resulting in the substitution of the bromine atom at the C2 position. rsc.org This selective reactivity allows for the synthesis of 2-substituted 4,5-dichloroimidazoles, a process that can be achieved without the need for N-protection in some cases. sigmaaldrich.com

While substitution at the 2-position is generally favored, reactions at the 4 and 5-positions are also possible, particularly under specific reaction conditions or with different substitution patterns on the imidazole ring. For example, in 1-benzyl-5-bromo-4-nitroimidazole, nucleophilic attack occurs at the 5-position, leading to the displacement of the bromine atom. rsc.org This highlights the influence of other substituents on the regioselectivity of nucleophilic substitution. The bromine and chlorine atoms at these positions can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

The nitrogen atom at the 1-position (N1) of the imidazole ring is also a site for substitution reactions, typically through alkylation. The electron-withdrawing nature of the halogens activates the ring for electrophilic substitution at this position. For example, this compound can be alkylated at the N1 position with agents like propyl bromide to yield 2-bromo-4,5-dichloro-1-propyl-1H-imidazole. Similarly, methylation at the N1 position leads to the formation of 2-bromo-4,5-dichloro-1-methyl-1H-imidazole. The synthesis of these N-substituted derivatives requires careful control to ensure regioselectivity and avoid over-alkylation.

| Reagent | Position of Substitution | Product |

| Sodium alkane/arenethiolates | 2-Position | 2-Thioether-4,5-dichloroimidazole derivatives |

| Sodium isopropoxide | 2-Position | 2-Isopropoxy-4,5-dichloroimidazole derivatives |

| Amines/Thiols | 4,5-Positions | 4,5-Disubstituted-2-bromoimidazole derivatives |

| Propyl bromide | N1-Position | 2-Bromo-4,5-dichloro-1-propyl-1H-imidazole |

| Methylating agents | N1-Position | 2-Bromo-4,5-dichloro-1-methyl-1H-imidazole |

Table 1: Examples of Nucleophilic Substitution Reactions

Electrophilic Aromatic Substitution on the Imidazole Ring

Imidazole itself is generally susceptible to electrophilic attack. uobabylon.edu.iq However, the presence of three electron-withdrawing halogen atoms in this compound deactivates the ring towards typical electrophilic aromatic substitution reactions like nitration or halogenation on the carbon atoms of the ring. The primary site for electrophilic attack is the N1-position, as discussed under N-substitution reactions.

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromo and chloro substituents on this compound make it a suitable substrate for such transformations.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. libretexts.org This reaction is widely used to create carbon-carbon bonds for the synthesis of biaryls, styrenes, and conjugated systems. libretexts.org

This compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom at the 2-position is typically the reactive site for oxidative addition to the palladium(0) catalyst. This allows for the introduction of various aryl and heteroaryl groups at this position. The general mechanism involves three key steps: oxidative addition of the haloimidazole to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The selection of appropriate ligands, bases, and solvents is crucial for achieving high yields and selectivity in these reactions. mdpi.commdpi.com

| Reactant 1 | Reactant 2 (Organoboron) | Catalyst System | Product |

| This compound | Arylboronic acid | Pd catalyst, Base | 2-Aryl-4,5-dichloro-1H-imidazole |

| This compound | Heteroarylboronic acid | Pd catalyst, Base | 2-Heteroaryl-4,5-dichloro-1H-imidazole |

Table 2: General Scheme for Suzuki-Miyaura Coupling

Sonogashira Coupling

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes. libretexts.org The process can be carried out under mild conditions, including at room temperature and in aqueous media, making it suitable for the synthesis of complex molecules. wikipedia.org

The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, the palladium(0) catalyst undergoes oxidative addition with the aryl or vinyl halide. This is followed by a transmetalation step with a copper acetylide, which is generated in the copper cycle. Finally, reductive elimination from the palladium complex yields the final product and regenerates the palladium(0) catalyst. wikipedia.org A copper-free version of the Sonogashira reaction also exists, which proceeds through a different mechanism involving the formation of a π-alkyne-palladium complex. libretexts.org

In the context of di-substituted aryl halides, the regioselectivity of the Sonogashira coupling is noteworthy. For substrates with two different halide substituents, the alkyne will preferentially add to the site of the more reactive halide. libretexts.org For instance, in a molecule containing both bromo and iodo substituents, the coupling will occur at the carbon-iodine bond. libretexts.org When the same halide is present at different positions, the reaction favors the more electrophilic site. libretexts.org

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of carbon-nitrogen bonds by reacting an amine with an aryl halide. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, offering a significant improvement over traditional methods for synthesizing aryl amines. wikipedia.org

The catalytic cycle of the Buchwald-Hartwig amination begins with the oxidative addition of the aryl halide to a palladium(0) complex. The resulting palladium(II) complex then reacts with the amine in the presence of a base, leading to the formation of a palladium-amido complex. Reductive elimination from this complex yields the desired aryl amine and regenerates the palladium(0) catalyst. wikipedia.orglibretexts.org The choice of ligand is critical to the success of the reaction, with various generations of phosphine-based ligands developed to improve catalytic activity and expand the reaction's scope. wikipedia.org

Research has demonstrated the successful application of Buchwald-Hartwig amination to various bromo-substituted five-membered heterocycles, including 2-bromo-1H-imidazoles. nih.gov These reactions have been shown to proceed efficiently with a range of amine nucleophiles, such as anilines and alkylamines, to produce the corresponding 2-aminoimidazoles in good yields. nih.gov The use of specific palladium precatalysts and ligands, such as those based on biarylphosphine scaffolds, has been crucial for achieving high conversion and yields. nih.gov

Below is a table summarizing the results of Buchwald-Hartwig amination of 2-bromo-1H-imidazoles with various amines. nih.gov

| Entry | Amine | Product | Yield (%) |

| 1h | Aniline | 2-Anilino-1H-imidazole | 85 |

| 1i | Propylamine | 2-(Propylamino)-1H-imidazole | 77 |

| 1j | 4-Methoxyaniline | 2-(4-Methoxyphenylamino)-1H-imidazole | 88 |

| 1k | 3-Fluoroaniline | 2-(3-Fluorophenylamino)-1H-imidazole | 82 |

| 1l | 2-Aminopyridine | 2-(Pyridin-2-ylamino)-1H-imidazole | 75 |

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of halogenated imidazoles is a complex area. While specific studies on the direct oxidation and reduction of this compound are not extensively detailed in the provided context, the general principles of electrochemical behavior of similar heterocyclic compounds can be considered. The presence of electron-withdrawing halogen atoms would be expected to influence the redox potentials of the imidazole ring.

Cycloaddition Reactions with this compound

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. The [3+2] cycloaddition reaction between azides and alkynes to form 1,2,3-triazoles is a prominent example. researchgate.net While direct participation of this compound in cycloaddition reactions as the primary diene or dienophile is not explicitly described, its derivatives can be utilized in such transformations. For instance, an alkyne-functionalized imidazole, synthesized via a Sonogashira coupling, could readily undergo a cycloaddition reaction with an azide (B81097) to form a triazole-substituted imidazole.

Functionalization for Advanced Materials

The functionalization of imidazole derivatives, including this compound, is a key strategy for the development of advanced materials with tailored properties. The ability to introduce various substituents onto the imidazole core through reactions like the Sonogashira and Buchwald-Hartwig couplings opens up possibilities for creating materials with specific electronic, optical, or biological activities.

For example, the incorporation of imidazole moieties into larger conjugated systems can lead to the development of novel organic electronic materials. The nitrogen atoms in the imidazole ring can act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers. Furthermore, silver complexes of N-heterocyclic carbenes derived from 4,5-dichloro-1H-imidazole have been investigated for their potential anticancer activity. nih.gov The synthesis of such complexes demonstrates the utility of functionalized imidazoles in the design of new therapeutic agents. nih.gov

The diverse reactivity of this compound makes it a valuable building block for creating a wide array of functionalized molecules with potential applications in materials science and medicinal chemistry.

Spectroscopic Characterization and Structural Elucidation Studies of 2 Bromo 4,5 Dichloro 1h Imidazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy.researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules, including 2-Bromo-4,5-dichloro-1H-imidazole and its various derivatives. researchgate.netmdpi.com By analyzing the magnetic properties of atomic nuclei, NMR provides invaluable information about the chemical environment of individual atoms, their connectivity, and the three-dimensional arrangement of the molecule.

¹H NMR Analysis.researchgate.netresearchgate.netsigmaaldrich.com

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms within a molecule. For the parent compound, this compound, the ¹H NMR spectrum is expected to be relatively simple due to the limited number of protons. The imidazole (B134444) ring contains a single proton attached to a nitrogen atom (N-H). The chemical shift of this proton is influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as the nature of the solvent used. researchgate.netresearchgate.netsigmaaldrich.com

In derivatives where the N-H proton is replaced by an alkyl or aryl group, the ¹H NMR spectrum will show additional signals corresponding to the protons of that substituent. The position and splitting pattern of these signals provide detailed information about the structure of the substituent and its proximity to the imidazole ring. For instance, in 2-Bromo-4,5-dichloro-1-methyl-1H-imidazole, a characteristic singlet for the methyl protons would be observed.

Interactive Data Table: ¹H NMR Chemical Shifts (δ) for Imidazole Derivatives

| Compound | Solvent | N-H Proton (ppm) | Aromatic Protons (ppm) | Other Protons (ppm) | Reference |

| 2,4,5-triphenyl-1H-imidazole | Acetone-d6 | 11.75 (s, 1H) | 8.2 (d, 2H), 7.6 (d, 4H), 7.48 (t, 2H), 7.42-7.25 (m, 7H) | researchgate.net | |

| 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | DMSO-d6 | 12.81 (br, 1H) | 8.11 (d, 2H), 7.22-7.57 (m, 12H) | rsc.org | |

| 2-(4-Bromophenyl)-4,5-diphenyl-1H-imidazole | DMSO-d6 | 12.82 (br, 1H) | 8.12 (d, 2H), 7.25-7.58 (m, 12H) | rsc.org |

Note: s = singlet, d = doublet, t = triplet, m = multiplet, br = broad.

¹³C NMR Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In this compound, three distinct signals are expected for the three carbon atoms of the imidazole ring. The chemical shifts of these carbons are significantly affected by the attached halogens. The carbon atom bonded to bromine (C2) will exhibit a different chemical shift compared to the two carbons bonded to chlorine (C4 and C5).

The chemical shifts in ¹³C NMR are sensitive to the electronic environment. The electron-withdrawing nature of the halogen atoms will cause the imidazole carbon signals to appear at a lower field (higher ppm value) compared to unsubstituted imidazole.

Interactive Data Table: ¹³C NMR Chemical Shifts (δ) for Imidazole Derivatives

| Compound | Solvent | C2 (ppm) | C4 (ppm) | C5 (ppm) | Other Carbons (ppm) | Reference |

| 2,4,5-triphenyl-1H-imidazole | DMSO-d6 | 145.98 | 136.00 | 130.79 | 129.15, 129.00, 128.95, 128.88, 128.73, 127.64, 125.66 | researchgate.net |

| 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | DMSO-d6 | 144.80 | 137.78 | 135.42 | 133.31, 131.33, 129.47, 129.31, 129.27, 128.89, 128.71, 128.42, 127.59, 127.41, 127.12 | rsc.org |

| 2-(4-Bromophenyl)-4,5-diphenyl-1H-imidazole | DMSO-d6 | 144.79 | 137.78 | 135.42 | 133.31, 131.33, 129.63, 129.59, 128.91, 128.71, 128.42, 127.59, 127.44, 127.12 | rsc.org |

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to elucidate the complete molecular structure, two-dimensional (2D) NMR techniques are employed. ipb.pt Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful.

HSQC: This experiment correlates the chemical shifts of directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC: This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity of different parts of the molecule, for example, connecting the protons of a substituent to the carbons of the imidazole ring.

Infrared (IR) Spectroscopy.researchgate.netsigmaaldrich.comnih.gov

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present in the molecule.

For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to:

N-H stretch: A broad band in the region of 3200-3400 cm⁻¹, characteristic of the N-H bond in the imidazole ring.

C=N and C=C stretching: Bands in the 1400-1650 cm⁻¹ region, corresponding to the stretching vibrations of the double bonds within the imidazole ring.

C-Cl stretch: Strong absorption bands typically found in the 600-800 cm⁻¹ region.

C-Br stretch: Absorption in the 500-600 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands (cm⁻¹) for Imidazole Derivatives

| Compound | N-H Stretch | C=N / C=C Stretch | C-Halogen Stretch | Reference |

| 2,4,5-triphenyl-1H-imidazole | 3430 | 1600-1400 | - | researchgate.net |

| 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | 3439 | 1599, 1498, 1485, 1451 | 1090 (C-Cl) | rsc.org |

| 2-(4-Bromophenyl)-4,5-diphenyl-1H-imidazole | 3447 | 1598, 1499, 1482, 1450 | 825 (C-Br) | rsc.org |

Mass Spectrometry (MS).sigmaaldrich.comacs.org

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.

For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the entire molecule. sigmaaldrich.com A key feature of the mass spectrum will be the isotopic pattern of the molecular ion peak. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, and chlorine has two major isotopes (³⁵Cl and ³⁷Cl) with an approximate 3:1 ratio. This results in a characteristic cluster of peaks for the molecular ion, which can be used to confirm the presence and number of bromine and chlorine atoms in the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, often to four or more decimal places. acs.org This high level of accuracy allows for the determination of the exact elemental formula of a compound. For this compound, HRMS can be used to confirm the molecular formula C₃HBrCl₂N₂ by comparing the experimentally measured mass with the calculated theoretical mass. sigmaaldrich.comacs.org

Fragmentation Pathways

The study of fragmentation pathways in mass spectrometry provides critical information for the structural elucidation of molecules. For this compound, electron ionization (EI) mass spectrometry is a key analytical technique. While specific experimental spectra for this exact compound are not widely published, the fragmentation pattern can be predicted based on the known behavior of substituted imidazoles. researchgate.net

Upon electron impact, the molecule is expected to form a prominent molecular ion peak [M]•+, which is characteristic of many imidazole compounds. researchgate.netnih.gov The subsequent fragmentation is dictated by the stability of the resulting ions and neutral losses. The presence of three halogen atoms (one bromine, two chlorine) provides distinct isotopic patterns that aid in fragment identification.

Key expected fragmentation pathways include:

Loss of Halogen Radicals: The initial fragmentation steps likely involve the cleavage of the carbon-halogen bonds, which are the weakest bonds in the structure besides the N-H bond. This would result in the loss of a bromine radical (•Br) or a chlorine radical (•Cl) to form [M-Br]+ and [M-Cl]+ ions, respectively.

Ring Cleavage: A characteristic fragmentation pathway for the imidazole ring involves the expulsion of a molecule of hydrogen cyanide (HCN). nih.gov This process can occur after the initial loss of a halogen or directly from the molecular ion. For instance, the loss of HCN from the [M-Br]+ ion would yield a distinct fragment.

Halogen Migration: In some halogenated heterocycles, migration of a halogen atom can occur during fragmentation, leading to the formation of rearranged ions. researchgate.net

The general principles of mass spectrometry suggest that the molecular ion will be the most important peak for determining the molecular weight, while the fragmentation pattern provides a fingerprint for the compound's structure. libretexts.org The study of related compounds like 2-nitroimidazole (B3424786) shows that the parent cation is often the most intense peak, with other significant fragments arising from the loss of substituents or ring components. nih.govnih.gov

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| Ion Formula | Description |

| [C₃HBrCl₂N₂]•⁺ | Molecular Ion (Parent Ion) |

| [C₃HCl₂N₂]⁺ | Loss of Bromine radical (•Br) |

| [C₃HBrClN₂]⁺ | Loss of Chlorine radical (•Cl) |

| [C₂Cl₂N]⁺ | Loss of •Br and HCN |

| [C₂BrClN]⁺ | Loss of •Cl and HCN |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The imidazole ring system acts as a chromophore, a part of the molecule that absorbs light. The presence of non-bonding electrons on the nitrogen and halogen atoms (auxochromes) and the π-electrons in the aromatic ring allows for several types of electronic transitions. youtube.comyoutube.com

The principal transitions expected for this compound are:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of compounds with double bonds and conjugated systems, like the imidazole ring, and typically result in strong absorption bands. youtube.comyoutube.com For a related diphenyl-imidazole derivative, these transitions were observed at higher wavelengths (340-406 nm). researchgate.net

n → π* Transitions: This involves promoting an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen atoms, to a π* antibonding orbital. These transitions are generally of lower intensity than π → π* transitions. youtube.com

n → σ* Transitions: An electron from a non-bonding orbital is excited to a σ* antibonding orbital.

The halogen substituents are expected to cause a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted imidazole, which has a primary absorption peak around 209 nm. mdpi.com This effect is due to the influence of the halogens' lone pairs on the electronic environment of the chromophore. For a propyl derivative of the title compound, UV detection at 254 nm has been noted, indicating significant absorbance in the UV region.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Relative Intensity |

| π → π | π (imidazole ring) → π (imidazole ring) | High |

| n → π | n (Nitrogen lone pair) → π (imidazole ring) | Low to Medium |

| n → σ | n (Halogen/Nitrogen lone pair) → σ | Medium |

X-ray Crystallography of this compound and its Co-crystals/Derivatives

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and crystal packing. While the specific crystal structure of this compound is not detailed in the available literature, extensive studies on its derivatives offer significant insights into its likely structural characteristics. sigmaaldrich.com Halogenated imidazoles can present challenges in crystallographic studies, such as atomic disorder, which may require high-resolution data for accurate refinement.

Studies on N-substituted aryl-imidazoles reveal that the imidazole core is essentially planar. researchgate.net However, the introduction of bulky substituents can lead to significant conformational twisting. For example, in some triphenylamine-substituted imidazoles, the molecules adopt highly twisted conformations. nih.gov The crystal systems and space groups vary depending on the nature of the substituents. For instance, the reduction of certain N-phenacylimidazole precursors led to a decrease in crystal symmetry, from orthorhombic (Pbcm) or monoclinic (P2₁/c) to triclinic (P-1), due to substantial changes in molecular conformation. researchgate.net

Table 3: Crystallographic Data for Selected Imidazole Derivatives

| Compound | Crystal System | Space Group | Key Feature(s) |

| N-substituted 4-aryl-2-methylimidazole | Orthorhombic | Pbcm | Planar conformation, strong N-H···N hydrogen bonds controlling packing. researchgate.net |

| Triphenylamine-substituted imidazole | Monoclinic | P2₁/n | Highly twisted conformation, loose packing, C-H···N interactions present. nih.gov |

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. rsc.org For this compound and its derivatives, hydrogen bonds and halogen bonds are expected to be the dominant forces.

The N-H proton of the imidazole ring is a strong hydrogen bond donor, readily forming N-H···N hydrogen bonds with the nitrogen atom of an adjacent molecule. This interaction is a primary factor in controlling the supramolecular assembly in many imidazole crystals. researchgate.net

In addition to this primary interaction, weaker intermolecular forces play a crucial role in stabilizing the three-dimensional architecture:

C-H···Cl and C-H···Br Interactions: The chlorine and bromine atoms can act as weak hydrogen bond acceptors, forming contacts with C-H groups of neighboring molecules. researchgate.net

C-H···π Interactions: The electron-rich face of the imidazole ring can interact with C-H bonds.

The analysis of Hirshfeld surfaces is a powerful tool used to visualize and quantify these varied intermolecular contacts. researchgate.net In some related structures, such as certain oxazole (B20620) derivatives, it has been found that the cumulative effect of numerous non-specific interactions can be more significant for crystal cohesion than a few strong, specific interactions. nih.govbohrium.com

Conformational Analysis

Conformational analysis of this compound and its derivatives focuses on the spatial arrangement of atoms and the planarity of the molecular structure. The core imidazole ring is inherently aromatic and therefore planar. However, the introduction of substituents can induce conformational changes.

In N-substituted derivatives, particularly those with bulky aryl groups, significant dihedral angles are observed between the plane of the imidazole ring and the substituent rings. This twisting is a result of steric hindrance between the groups. For example, in N-substituted 4-aryl-2-methylimidazoles, the angular disposition of the aryl fragment is a key conformational feature. researchgate.net Similarly, highly twisted conformations have been observed in other substituted imidazoles, which can lead to looser crystal packing and prevent significant π-π stacking interactions between the aromatic rings. nih.gov This deviation from planarity can, in turn, influence the electronic and photophysical properties of the molecule. researchgate.net

Computational Chemistry and Theoretical Investigations of 2 Bromo 4,5 Dichloro 1h Imidazole

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone in the theoretical investigation of 2-Bromo-4,5-dichloro-1H-imidazole, providing a robust framework for understanding its fundamental chemical characteristics. These calculations offer detailed information about the molecule's electronic and structural properties.

Electronic Structure and Molecular Orbitals (HOMO-LUMO)

The electronic properties of this compound are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. irjweb.com

| Property | Description | Significance for this compound |

| HOMO | Highest energy molecular orbital containing electrons. ossila.com | Indicates the regions of the molecule most likely to donate electrons in a chemical reaction. The electron-withdrawing halogens are expected to lower its energy. |

| LUMO | Lowest energy molecular orbital that is empty. ossila.com | Represents the regions of the molecule that can accept electrons, indicating sites for nucleophilic attack. The halogen substituents also lower its energy. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. irjweb.com | A key indicator of chemical stability and reactivity. A larger gap implies greater stability. irjweb.com The specific gap for this compound would determine its relative reactivity. |

Vibrational Frequency Analysis

Theoretical vibrational frequency analysis, performed using DFT methods, is essential for interpreting and assigning experimental infrared (IR) and Raman spectra. ijrar.org By calculating the vibrational modes of this compound, researchers can correlate specific molecular motions with observed spectral peaks. researchgate.net This analysis helps to confirm the molecular structure and provides insights into the strength and nature of its chemical bonds.

The calculated frequencies for stretching and bending vibrations of the imidazole (B134444) ring and its substituents (C-N, C=C, C-H, C-Cl, and C-Br bonds) can be compared with experimental data to validate the computational model. ijrar.org Discrepancies between calculated and experimental frequencies can often be attributed to the fact that theoretical calculations are typically performed for a molecule in the gas phase, whereas experimental measurements are often conducted in the solid state. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface.

For this compound, the MEP map would highlight the following features:

Negative Regions (Red/Yellow): These areas, rich in electrons, indicate potential sites for electrophilic attack. They are typically located around the nitrogen atoms of the imidazole ring due to the presence of lone pairs of electrons.

Positive Regions (Blue): These electron-deficient areas are susceptible to nucleophilic attack. For this molecule, positive potentials are expected around the hydrogen atom attached to the nitrogen and potentially influenced by the electron-withdrawing halogen atoms. researchgate.net

Neutral Regions (Green): These regions have a near-zero potential.

The MEP analysis provides a visual representation of how the electron-withdrawing halogen atoms influence the electrostatic potential across the imidazole ring, affecting its interaction with other molecules. researchgate.net

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in the provided search results, this computational technique is a powerful tool for studying the dynamic behavior of molecules over time. mdpi.com MD simulations could provide insights into the conformational flexibility of the imidazole ring and the interactions of the molecule with its environment, such as solvent molecules or biological macromolecules. mdpi.com

For a molecule like this compound, MD simulations could be employed to:

Investigate its diffusion and transport properties.

Simulate its interaction with a biological target, such as an enzyme or receptor, to understand its binding mode and affinity. mdpi.com

Study the stability of different tautomeric forms of the imidazole ring.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org These models are widely used in drug discovery and toxicology to predict the activity of new or untested compounds. nih.govmdpi.com

A QSAR study involving this compound would typically involve a dataset of imidazole derivatives with known biological activities. researchgate.net The study would aim to identify key molecular descriptors (physicochemical properties or theoretical parameters) that correlate with the observed activity. nih.gov These descriptors can include:

Electronic properties: such as HOMO-LUMO energies and dipole moment.

Steric properties: like molecular volume and surface area.

Topological indices: which describe the connectivity of atoms in the molecule.

The resulting QSAR model, often in the form of a mathematical equation, can then be used to predict the biological activity of this compound and guide the design of new, more potent analogues. wikipedia.org

Prediction of Reactivity and Reaction Pathways

Computational chemistry provides powerful tools for predicting the reactivity and potential reaction pathways of this compound. The electron-withdrawing nature of the bromine and chlorine atoms significantly influences its chemical behavior.

Key predictions based on its structure include:

Electrophilic Substitution: The halogen substituents deactivate the imidazole ring towards electrophilic attack. However, substitution at the N-H position (alkylation, for example) remains a likely reaction.

Nucleophilic Substitution: The bromine and chlorine atoms on the imidazole ring can potentially be displaced by strong nucleophiles under suitable reaction conditions.

Acidity: The pKa of the N-H proton is influenced by the electron-withdrawing halogens, making it more acidic than unsubstituted imidazole.

Theoretical calculations can be used to model the transition states and reaction energies for various potential reactions, helping to determine the most favorable reaction pathways.

Spectroscopic Property Predictions

Computational chemistry offers powerful tools to predict the spectroscopic properties of molecules, providing valuable insights that complement experimental data. For this compound, theoretical calculations, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), can be employed to forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These computational methods model the electronic structure and behavior of the molecule to predict how it will interact with electromagnetic radiation.

Predicted ¹H and ¹³C NMR Spectra: Theoretical calculations can predict the chemical shifts (δ) of the hydrogen and carbon atoms in the molecule. The chemical shift of the N-H proton in the imidazole ring is a key feature in the ¹H NMR spectrum. In the ¹³C NMR spectrum, distinct signals would be predicted for the three carbon atoms of the imidazole core, with their chemical shifts influenced by the electron-withdrawing effects of the bromine and chlorine substituents.

Predicted Infrared (IR) Spectrum: DFT calculations can determine the vibrational frequencies of the molecule, which correspond to the absorption peaks in its IR spectrum. Key predicted vibrational modes for this compound would include the N-H stretching frequency, C-N stretching, C=C stretching, and the vibrations of the C-Br and C-Cl bonds. The positions of these predicted peaks can aid in the structural elucidation of the compound.

Predicted UV-Vis Spectrum: TD-DFT calculations are used to predict the electronic transitions of a molecule, which correspond to its absorption bands in the UV-Vis spectrum. For this compound, these calculations would likely predict π → π* transitions within the imidazole ring. The predicted maximum absorption wavelengths (λmax) and the corresponding oscillator strengths provide theoretical insight into the compound's photophysical properties.

Although detailed, numerically specific data tables from dedicated computational studies on this compound are not available, the following tables illustrate the kind of data that would be generated from such theoretical investigations, based on general knowledge and studies of similar compounds.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted Chemical Shift (δ) ppm |

| N-H | Data not available |

| C2 | Data not available |

| C4 | Data not available |

| C5 | Data not available |

Table 2: Hypothetical Predicted Major Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | Data not available |

| C=C Stretch | Data not available |

| C-N Stretch | Data not available |

| C-Cl Stretch | Data not available |

| C-Br Stretch | Data not available |

Table 3: Hypothetical Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Predicted λmax (nm) | Predicted Oscillator Strength (f) |

| π → π* | Data not available | Data not available |

It is important to emphasize that the tables above are illustrative templates. Accurate and reliable spectroscopic predictions for this compound would require dedicated quantum chemical calculations. Such studies would provide valuable data for chemists working with this compound, aiding in its identification, characterization, and the prediction of its reactivity.

Advanced Applications and Research Frontiers of 2 Bromo 4,5 Dichloro 1h Imidazole Derivatives

Medicinal Chemistry Applications of 2-Bromo-4,5-dichloro-1H-imidazole Derivatives

The versatility of the this compound core has been exploited to generate a multitude of derivatives with a broad spectrum of biological activities. nih.gov The presence of the halogen substituents is crucial, as it can influence the compound's reactivity, lipophilicity, and ability to form halogen bonds, all of which are critical for molecular recognition and interaction with biological targets. nih.gov Researchers have successfully synthesized and evaluated a range of these derivatives, demonstrating their potential as antimicrobial, anticancer, antiviral, and antitubercular agents. nih.govrsc.org

Antimicrobial Agents

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. The imidazole (B134444) nucleus is a key component of many established antimicrobial drugs, and derivatives of this compound are being actively investigated as a new line of defense against these resilient microorganisms. nih.gov

Derivatives of halogenated imidazoles have shown considerable promise as antibacterial agents. For instance, the synthesis of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts has yielded compounds with significant activity against both Gram-positive and Gram-negative bacteria. mdpi.com One particular derivative, 3-(3,4-dichlorophenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride, exhibited a broad spectrum of activity. mdpi.com The antibacterial effect of such quaternary ammonium (B1175870) compounds is often attributed to their ability to disrupt the integrity of bacterial cell membranes. mdpi.com

Furthermore, studies on 4,5-diphenyl-1H-imidazole derivatives have revealed potent activity against Staphylococcus aureus. scirp.org One such derivative, compound 6d from a synthesized series, was found to be twice as potent as the standard drug ciprofloxacin (B1669076) against this bacterium. scirp.org This highlights the potential of the imidazole scaffold in developing new antibacterial agents to combat resistant strains.

| Derivative Type | Bacterial Strain | Activity (MIC) | Reference |

| 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts | Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii | Up to 4 µg/mL | mdpi.com |

| 2-[(benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazoles | Staphylococcus aureus | 4 µg/mL | scirp.org |

| 2-[(benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazoles | Enterococcus faecalis | 16 µg/mL | scirp.org |

In addition to their antibacterial properties, imidazole derivatives are well-known for their antifungal applications. nih.gov Research into new 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts has demonstrated their efficacy against pathogenic fungi. mdpi.com While some compounds showed moderate activity against Candida albicans, several exhibited notable activity against Cryptococcus neoformans, with one derivative displaying potency comparable to fluconazole. mdpi.com

A study focusing on imidazole derivatives containing a 2,4-dienone motif discovered compounds with broad-spectrum antifungal activity. nih.gov Interestingly, the replacement of the imidazole moiety with 4,5-dichloro-1H-imidazole in some derivatives led to a significant decrease or abolishment of antifungal activity, suggesting that the specific substitution pattern on the imidazole ring is critical for this biological effect. nih.gov

| Derivative Type | Fungal Strain | Activity (MIC) | Reference |

| 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts | Candida albicans | 32 µg/mL | mdpi.com |

| 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts | Cryptococcus neoformans | 8-16 µg/mL | mdpi.com |

| Imidazole derivatives with a 2,4-dienone motif | Candida albicans (fluconazole-resistant) | 8 µg/mL | nih.gov |

Anticancer Research

The development of novel anticancer agents is a primary focus of medicinal chemistry, and imidazole-based compounds have shown significant potential in this area. nih.gov Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines.

A study on Ag(I) N-heterocyclic carbene complexes derived from 4,5-dichloro-1H-imidazole revealed their anticancer activity against human ovarian (OVCAR-3), breast (MB157), and cervical (HeLa) cancer cell lines. nih.gov These silver complexes demonstrated notable activity, particularly against ovarian and breast cancer cell lines, with preliminary in vivo studies showing the potential of one complex against ovarian cancer in mice. nih.gov

Furthermore, research on 2-bromo-4-nitro-1,5-diphenyl substituted-1H-imidazole derivatives has identified compounds with potent cytotoxic activity against HeLa human cervical carcinoma cells. researchgate.net Certain derivatives with specific substitutions on the phenyl rings showed significant anticancer activity when compared to the standard drug 5-fluorouracil. researchgate.net The imidazole core is also a key feature in compounds designed to inhibit various biological targets crucial for cancer progression, such as tubulin polymerization and receptor tyrosine kinases. mdpi.com

| Derivative Type | Cancer Cell Line | Activity | Reference |

| Ag(I) N-heterocyclic carbene complexes from 4,5-dichloro-1H-imidazole | Ovarian (OVCAR-3), Breast (MB157) | Active | nih.gov |

| 2-bromo-4-nitro-1,5-diphenyl substituted-1H-imidazoles | Human cervical carcinoma (HeLa) | Potent cytotoxic activity | researchgate.net |

| 2,2′-(2-(3-(cyclopentyloxy)-4-methoxyphenyl)-1-isobutyl-1H-imidazole-4,5-diyl)dipyridine | Various cancer cell types | Anticancer potential | rsc.org |

Antiviral Properties

The imidazole scaffold is present in several antiviral drugs, and research continues to explore new derivatives with activity against a range of viruses. nih.gov Studies have shown that imidazole derivatives can inhibit the replication of viruses such as Dengue virus (DENV) and Yellow Fever virus (YFV). nih.govsemanticscholar.org For instance, a series of imidazole 4,5-dicarboxamide derivatives were synthesized and evaluated for their inhibitory action against DENV, with some compounds showing activity in the micromolar range. nih.govsemanticscholar.org

Moreover, the versatility of the imidazole core has been demonstrated in the development of compounds with potential activity against other viruses, including the influenza A virus and even coronaviruses. nih.govsemanticscholar.org A docking study of imidazole analogs against the main protease of SARS-CoV-2 suggested that certain derivatives could have potent antiviral activity. nih.govsemanticscholar.org

| Derivative Type | Virus | Activity (EC₅₀) | Reference |

| Imidazole 4,5-dicarboxamide derivatives | Yellow Fever Virus (YFV) | ~1.85 µM | nih.govsemanticscholar.org |

| Imidazole 4,5-dicarboxamide derivatives | Dengue Virus (DENV) | ~1.93 µM | nih.govsemanticscholar.org |

| Imidazole-based compounds | Influenza A virus | 0.3 - 0.4 µM | nih.govsemanticscholar.org |

Antitubercular Activity

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new antitubercular agents. nih.gov Imidazole-containing compounds have shown significant promise in this area, with some derivatives exhibiting potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. nih.govnih.gov

The imidazole ring is a core component of delamanid, a 4-nitroimidazole (B12731) derivative approved for the treatment of multidrug-resistant tuberculosis. nih.gov This has spurred further research into other imidazole-based compounds. The structural diversity of these derivatives allows for the fine-tuning of their activity and the exploration of novel mechanisms of action to overcome drug resistance. nih.gov

| Derivative Type | Target | Activity | Reference |

| Imidazole-containing compounds | Mycobacterium tuberculosis (drug-sensitive and drug-resistant) | Potent antimycobacterial activity | nih.gov |

| 4-nitroimidazole derivatives (e.g., delamanid) | Multidrug-resistant Mycobacterium tuberculosis | Approved for treatment | nih.gov |

Analgesic and Anti-inflammatory Activity

The imidazole scaffold is a well-established pharmacophore in the design of agents with analgesic and anti-inflammatory properties. nih.govnih.gov Research into halogenated imidazole derivatives has revealed that the presence and position of halogen substituents can be crucial for activity.

Recent studies on a series of di- and tri-substituted imidazole derivatives have provided significant insights into their potential as analgesic and anti-inflammatory agents. While not involving the exact this compound core, derivatives with dichlorophenyl substitutions have demonstrated noteworthy activity. For instance, in an evaluation of analgesic effects using the saline-induced writhing test, certain trisubstituted imidazoles showed appreciable protection. nih.gov Specifically, compounds featuring a dichlorophenyl group exhibited significant anti-inflammatory and analgesic properties. nih.gov A study highlighted that compound 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole showed significant analgesic activity, with 89% protection at a dose of 100 mg/kg. nih.gov In the same study, compounds 2-(2,6-dichlorophenyl)-1-(4-ethoxyphenyl)-4,5-diphenyl-1H-imidazole and 2-(2,3-dichlorophenyl)-1-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole demonstrated potent anti-inflammatory activity (100% inhibition) in the paw edema model, comparable to the standard drug diclofenac. nih.gov

These findings underscore that chloro-substitutions on the aryl fragments of imidazole analogues can enhance their therapeutic effects, making them promising candidates for the development of new analgesic and anti-inflammatory drugs. nih.gov Another study on di- and tri-substituted imidazoles showed that several compounds exhibited good anti-inflammatory activity, with inhibition of edema ranging from 49.58% to 58.02%. nih.gov

Analgesic and Anti-inflammatory Activity of Selected Dichlorophenyl Imidazole Derivatives

| Compound Name | Analgesic Activity (% Protection) | Anti-inflammatory Activity (% Inhibition) | Reference |

|---|---|---|---|

| 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole | 89% | Not Reported | nih.gov |

| 2-(2,6-dichlorophenyl)-1-(4-ethoxyphenyl)-4,5-diphenyl-1H-imidazole | Not Reported | 100% | nih.gov |

| 2-(2,3-dichlorophenyl)-1-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole | Not Reported | 100% | nih.gov |

| 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole | 49.60% | 58.02% | nih.gov |

Development of Novel Therapeutic Agents

Derivatives of halogenated imidazoles, including those based on the 4,5-dichloro-1H-imidazole structure, are being actively investigated for the development of new therapeutic agents, particularly in oncology. The core imidazole structure is present in numerous approved drugs for various diseases. nih.gov

A significant area of research is the synthesis of metal-based anticancer agents incorporating these scaffolds. A class of Ag(I) N-heterocyclic carbene (NHC) complexes derived from 4,5-dichloro-1H-imidazole has been evaluated for its anticancer activity against several human cancer cell lines. semanticscholar.org These silver complexes demonstrated activity against ovarian (OVCAR-3) and breast (MB157) cancer cell lines. semanticscholar.org The stability of these silver complexes in light and water makes them viable candidates for further development as chemotherapeutic drugs. semanticscholar.org

The development of imidazole-based compounds is not limited to anticancer applications. The imidazole core is integral to drugs with a wide range of activities, including antibacterial, antifungal, and antiprotozoal actions. nih.gov For example, nitro-containing imidazole derivatives are considered a promising class for the development of new anti-tuberculosis drugs. clinmedkaz.org The versatility of the imidazole ring allows for substitutions that can be tailored to target specific biological pathways, making it a cornerstone in modern drug discovery. nih.govmdpi.com

Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-imidazole

| Compound | Target Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Ag(I) NHC Complex 1 | OVCAR-3 (Ovarian) | ~30 | semanticscholar.org |

| Ag(I) NHC Complex 1 | MB157 (Breast) | ~35 | semanticscholar.org |

| Ag(I) NHC Complex 2 | OVCAR-3 (Ovarian) | ~40 | semanticscholar.org |

| Ag(I) NHC Complex 2 | MB157 (Breast) | ~45 | semanticscholar.org |

| Ag(I) NHC Complex 3 | OVCAR-3 (Ovarian) | ~25 | semanticscholar.org |

Mechanism of Action Studies in Biological Systems

Understanding the mechanism of action is critical for the rational design of new drugs. For imidazole derivatives, this involves studying their interactions with enzymes and cellular receptors. The electron-rich nature of the imidazole ring allows it to readily bind with various enzymes and receptors. nih.gov

A primary mechanism by which imidazole derivatives exert their therapeutic effects is through the inhibition of specific enzymes. nih.gov The anti-inflammatory actions of some imidazoles, for instance, are attributed to the inhibition of the COX-2 enzyme. nih.gov

In the context of anticancer activity, halogenated imidazole derivatives have been investigated as kinase inhibitors. For example, morpholine-benzimidazole-oxadiazole hybrids, some containing dichlorophenyl moieties, have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis. acs.org Compound 5h from this series, which features a 3,4-dichlorophenyl group, exhibited an IC50 value of 0.049 µM against VEGFR-2. acs.org

Furthermore, imidazole derivatives have been explored as inhibitors for other enzymes. Asymmetric imidazole-4,5-dicarboxamide derivatives were designed as inhibitors of the SARS-CoV-2 main protease. One of the most potent compounds, N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide , displayed an IC50 of 4.79 µM. rsc.org This demonstrates the potential of the imidazole scaffold to be adapted for potent and selective enzyme inhibition across different therapeutic areas.

The interaction of imidazole derivatives with cellular receptors is another key aspect of their mechanism of action. The imidazole framework is a component of ligands for various receptors, including adrenergic and imidazoline (B1206853) receptors. nih.govnih.gov

Studies on 4-substituted imidazole derivatives have shown potent and selective activity at α2-adrenoceptors. nih.gov For example, 4-[1-(1-naphthyl)ethyl]-1H-imidazole is a high-affinity agonist for this receptor. nih.gov The stereochemistry and nature of substituents on the imidazole structure play a critical role in determining the binding affinity and selectivity for α1- and α2-adrenoceptor subtypes. nih.gov While specific binding studies for this compound are not widely available, research on related structures suggests that halogenated imidazoles have the potential to interact with a range of G protein-coupled receptors. The ability of imidazole-based receptors to recognize and bind carbohydrates through hydrogen bonding has also been demonstrated, highlighting the versatility of this scaffold in molecular recognition. nih.gov

Molecular docking is a computational technique used to predict the binding orientation and affinity of a molecule to a target protein. researchgate.net This method is routinely used in the design of new imidazole-based therapeutic agents. nih.govresearchgate.netnih.gov

Docking studies have been instrumental in elucidating the potential mechanisms of action for various imidazole derivatives. For instance, in a study of analgesic and anti-inflammatory imidazole analogues, molecular docking revealed that a 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole derivative exhibited a high binding affinity with the COX-2 receptor, forming conventional hydrogen bonds with key residues. nih.gov In another study, docking simulations of morpholine-benzimidazole-oxadiazole derivatives against the VEGFR-2 active site showed that compounds with chlorine atoms on the phenyl ring had enhanced binding affinity within the ATP-binding pocket. acs.org Such computational insights are invaluable for optimizing lead compounds and guiding the synthesis of more potent and selective inhibitors.

Agrochemical Applications of this compound Derivatives

The utility of this compound and its derivatives extends beyond pharmaceuticals into the field of agrochemicals. This compound serves as a key intermediate in the synthesis of potent insecticides. chemicalbook.com

Specifically, This compound is used as a precursor for the synthesis of 1-methoxymethyl-2-bromo-4,5-dichloroimidazole , a compound that demonstrates significant insecticidal activity. chemicalbook.com This highlights the industrial relevance of the title compound as a building block for more complex agrochemical products.

Insecticidal Properties

The development of novel insecticides is a critical area of research to address agricultural pests. Derivatives of this compound have been identified as promising candidates in this domain. The parent compound is a key intermediate in the synthesis of more complex molecules exhibiting biological activity. sigmaaldrich.com

A notable example is the use of this compound to synthesize 1-methoxymethyl-2-bromo-4,5-dichloroimidazole. sigmaaldrich.com Research has shown that this specific derivative possesses potent insecticidal activity, highlighting the value of the dichlorobromo-imidazole core in designing new pest control agents. sigmaaldrich.com The transformation involves the N-alkylation of the imidazole ring, a common strategy to modify the biological properties of the parent heterocycle.

Table 1: Transformation from Precursor to Insecticidal Derivative

| Compound Name | Role | Reported Activity |

|---|---|---|